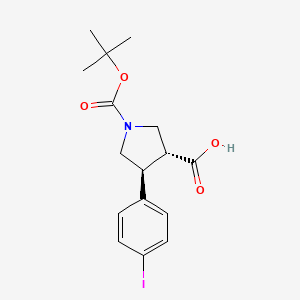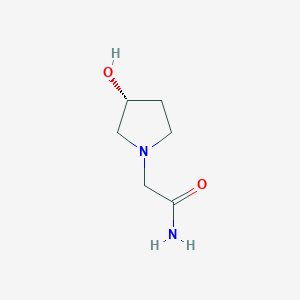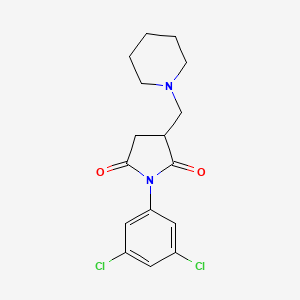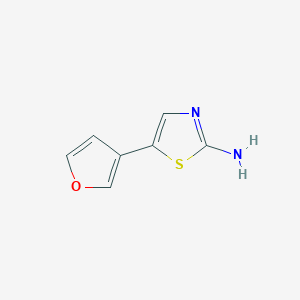
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine is a chiral compound that features a pyrrolidine ring attached to a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a pyrrolidine derivative with a suitable aldehyde or ketone under catalytic conditions that promote the formation of the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine or tetrahydropyridine compounds .
Scientific Research Applications
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism by which (S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine exerts its effects depends on its specific application. In catalysis, the compound may act as a chiral ligand, facilitating the formation of enantioselective products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine: The enantiomer of the compound, which may have different biological activities and properties.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents or additional functional groups.
Tetrahydropyridine derivatives: Compounds with similar tetrahydropyridine rings but different substituents or additional functional groups.
Uniqueness
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific stereochemistry and the combination of pyrrolidine and tetrahydropyridine rings. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H18N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h1-2,10-11H,3-9H2/t10-/m0/s1 |
InChI Key |
SLTFSPTWQNWBJL-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2CCC=CC2 |
Canonical SMILES |
C1CC(NC1)CN2CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-2-(1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12870768.png)





![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)






![(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)
